1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

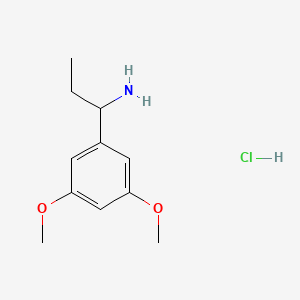

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is known for its structural similarity to various phenethylamines, which are compounds often studied for their pharmacological properties. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amine group attached to a propyl chain.

Métodos De Preparación

The synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride typically involves several steps:

Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with nitroethane to form 3,5-dimethoxyphenyl-2-nitropropene.

Reduction: The nitropropene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3,5-dimethoxyphenyl)propan-1-amine.

Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.

Análisis De Reacciones Químicas

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the amine group, potentially converting it to an alkyl group using reagents like sodium borohydride (NaBH4).

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethoxybenzaldehyde, while substitution reactions can produce various substituted phenylpropanamines.

Aplicaciones Científicas De Investigación

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research explores its potential therapeutic applications, including its effects on mood and cognition.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets:

Neurotransmitter Receptors: The compound may act as an agonist or antagonist at serotonin, dopamine, and norepinephrine receptors, influencing neurotransmission and resulting in various physiological effects.

Pathways: It may modulate signaling pathways involved in mood regulation, cognition, and other central nervous system functions.

Comparación Con Compuestos Similares

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride can be compared to other similar compounds:

Phenethylamines: Compounds like 2,5-dimethoxy-4-methylamphetamine (DOM) and 3,4-methylenedioxyamphetamine (MDA) share structural similarities but differ in their pharmacological profiles and effects.

Uniqueness: The presence of methoxy groups at the 3 and 5 positions and the propylamine chain distinguishes it from other phenethylamines, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Similar compounds include:

- 2,5-Dimethoxy-4-methylamphetamine (DOM)

- 3,4-Methylenedioxyamphetamine (MDA)

- 4-Methoxyamphetamine (PMA)

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a compound belonging to the class of substituted phenylamines, has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of two methoxy groups on the phenyl ring, suggest that it may interact with various biological targets, influencing its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClN2O2, with a molecular weight of approximately 232.73 g/mol. The compound features a propan-1-amine backbone substituted with a 3,5-dimethoxyphenyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly serotonin, which is significant for mood regulation and the treatment of mood disorders.

- Potential Antidepressant Effects : Given its structural similarities to known antidepressants, it is hypothesized that this compound could exhibit similar pharmacological effects.

- Antitumor Activity : Computational models have predicted interactions with targets associated with cancer pathways, indicating potential antitumor properties.

In Vitro Studies

Several studies have explored the in vitro biological activity of this compound:

- Cell Viability Assays : In vitro experiments using various human cell lines have demonstrated that the compound does not exhibit significant cytotoxicity at therapeutic concentrations. A study reported a half-maximal inhibitory concentration (IC50) greater than 100 µM against malignant leukemic cell lines .

- Receptor Binding Studies : Binding assays have indicated that the compound may interact with serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety disorders .

Case Studies

A recent case study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. The results showed that administration of the compound led to a significant reduction in immobility time in forced swim tests, suggesting potential antidepressant-like effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-N,N-dimethylphenethylamine | Brominated phenethylamine | Potential stimulant effects |

| 2-Methoxy-N,N-dimethylbenzeneethanamine | Methoxy-substituted phenethylamine | Antidepressant properties |

| 3-Bromo-N-methylphenethylamine | Brominated analog | Neuroactive effects |

This table highlights how structural variations can lead to diverse biological activities among similar compounds.

The proposed mechanisms through which this compound exerts its effects include:

- Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound may enhance serotonergic signaling pathways involved in mood regulation.

- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes linked to neurodegenerative diseases and cancer pathways.

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWSVJFSUQWPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)OC)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.